4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine
Description
The compound 4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine is a synthetic organic molecule featuring a complex structure. It combines a triazole ring, a pyrrolidine ring, and a pyrimidine ring, which lends to its versatility and potential utility across various scientific fields.
Properties
IUPAC Name |
4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-9-10(2)18-11(3)20-17(9)23-7-14(13-5-6-13)15(8-23)16-19-12(4)21-22-16/h13-15H,5-8H2,1-4H3,(H,19,21,22)/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYIYCBSJKFSC-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CC(C(C2)C3=NNC(=N3)C)C4CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2C[C@H]([C@@H](C2)C3=NNC(=N3)C)C4CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Cyclization: : Starting with appropriate aldehydes and amines, the initial formation of the cyclopropyl and triazole rings can be achieved through cyclization reactions. This often involves using reagents like cyclopropylamine and a triazole derivative in the presence of acid catalysts.
Pyrrolidine Ring Formation: : A subsequent step involves the formation of the pyrrolidine ring through a cycloaddition reaction, under controlled temperatures and solvents like dichloromethane (DCM).
Final Assembly: : The final step involves attaching the preformed pyrimidine ring to the intermediate compound, often using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods: : Industrial methods of producing this compound typically involve large-scale organic synthesis, utilizing flow chemistry for continuous reaction processes, ensuring higher yields, and maintaining reaction consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the pyrrolidine and triazole rings, using common oxidizing agents like KMnO4 or CrO3.
Reduction: : Reduction reactions can be performed on this compound using hydrogenation techniques, often with catalysts like Pd/C.
Substitution: : The methyl groups on the pyrimidine ring can undergo substitution reactions, allowing for modifications that can yield various derivatives.
Common Reagents and Conditions
Oxidation: : KMnO4 in aqueous solution.
Reduction: : H2 gas with Pd/C catalyst.
Substitution: : Halides (e.g., Br2) in the presence of light or heat.
Major Products Formed
Oxidation: : Ketones or carboxylic acids.
Reduction: : Fully hydrogenated derivatives.
Substitution: : Halogenated pyrimidine derivatives.
Scientific Research Applications
The versatility of 4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine makes it valuable in various research domains:
Chemistry: : Used as a precursor for synthesizing more complex organic molecules.
Biology: : Potential as an enzyme inhibitor due to its triazole ring.
Medicine: : Investigated for antiviral and anticancer properties.
Industry: : Utilized in the development of specialized polymers and materials due to its unique structure.
Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The triazole ring can inhibit specific enzyme activities by binding to their active sites, while the pyrrolidine and pyrimidine rings contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3,5,6-trimethylpyrimidine: : Similar structure but differs in the position of methyl groups.
4-[(3S,4S)-3-cyclopropyl-4-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine: : Different substitution pattern on the triazole ring, leading to variation in biological activity.
This compound's uniqueness lies in the specific arrangement of its functional groups, giving it distinct physical and chemical properties that can be exploited in various scientific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
